molecular formula C5H8N2O B1361090 2,3-Dimethyl-3-pyrazolin-5-one CAS No. 3201-28-3

2,3-Dimethyl-3-pyrazolin-5-one

Cat. No.: B1361090
CAS No.: 3201-28-3
M. Wt: 112.13 g/mol
InChI Key: ZITWSNQLWBKRBT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-pyrazolin-5-one is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and one ketonic group. This compound is known for its diverse biological, pharmacological, and chemical applications. It has gained significant attention due to its analgesic, antipyretic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-pyrazolin-5-one can be synthesized through various methods. One common method involves the reaction of methyl hydrazine with ethyl acetoacetate in the presence of ethanol or methanol as a solvent. The reaction is typically carried out at temperatures ranging from 0°C to 78°C for 1 to 16 hours, yielding the desired compound with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable solvent-free reactions. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed without solvents, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The pharmacological activity of 2,3-Dimethyl-3-pyrazolin-5-one is primarily based on the inhibition of cyclooxygenases (COXs) and thromboxane synthase, leading to the suppression of prostaglandin biosynthesis from arachidonic acid. This inhibition reduces inflammation and pain. Additionally, the compound can inhibit 5-lipoxygenase (5-LOX), which further contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

    2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one (Phenazone): Known for its analgesic and antipyretic properties.

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (Ampyrone): Exhibits anti-inflammatory effects

Uniqueness: 2,3-Dimethyl-3-pyrazolin-5-one stands out due to its versatile chemical reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and its significant pharmacological properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,3-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWSNQLWBKRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341622
Record name 2,3-Dimethyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-28-3
Record name 2,3-Dimethyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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